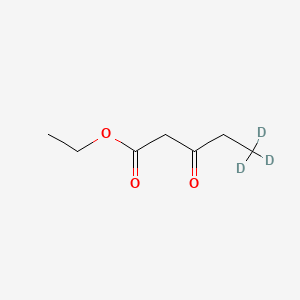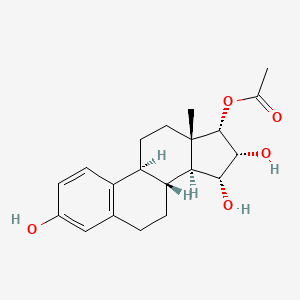![molecular formula C13H15ClO5S B583807 3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE CAS No. 154750-28-4](/img/new.no-structure.jpg)
3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE is an organic compound with a complex structure that includes a furanone ring, a chlorobenzene sulfonyloxymethyl group, and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5,5-dimethyl-2[3H]-furanone with chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pressure, and solvent composition .
Analyse Des Réactions Chimiques
Types of Reactions
3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorobenzene sulfonyloxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The furanone ring can be oxidized to form corresponding lactones or reduced to dihydrofuran derivatives.
Hydrolysis: The sulfonyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products
Substitution Products: Amino or thio derivatives.
Oxidation Products: Lactones.
Reduction Products: Dihydrofuran derivatives.
Hydrolysis Products: Sulfonic acids.
Applications De Recherche Scientifique
3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyloxy group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE involves its ability to undergo nucleophilic substitution reactions. The sulfonyloxy group acts as a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(BROMOBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE
- 3-(IODOBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE
- 3-(METHYLBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE
Uniqueness
The uniqueness of 3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE lies in its specific reactivity profile and the stability of the chlorobenzene sulfonyloxy group. Compared to its bromine and iodine analogs, the chlorine derivative is more stable and less prone to side reactions, making it a preferred choice in many synthetic applications .
Propriétés
Numéro CAS |
154750-28-4 |
|---|---|
Formule moléculaire |
C13H15ClO5S |
Poids moléculaire |
318.77 g/mol |
Nom IUPAC |
[chloro-(5,5-dimethyl-2-oxooxolan-3-yl)methyl] benzenesulfonate |
InChI |
InChI=1S/C13H15ClO5S/c1-13(2)8-10(12(15)18-13)11(14)19-20(16,17)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 |
Clé InChI |
WMAVEBCBUZQWHT-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=O)O1)C(OS(=O)(=O)C2=CC=CC=C2)Cl)C |
SMILES canonique |
CC1(CC(C(=O)O1)C(OS(=O)(=O)C2=CC=CC=C2)Cl)C |
Synonymes |
3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


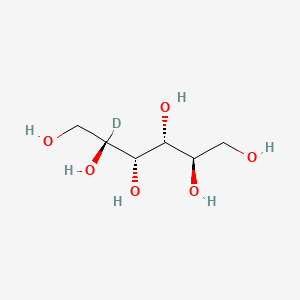
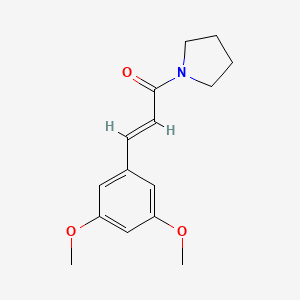
![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)
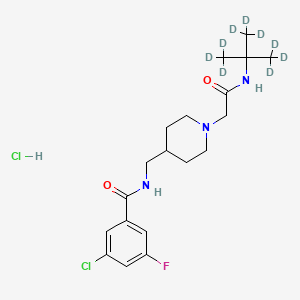
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)
![L-[1-13C]Glucose](/img/structure/B583745.png)
